molecular formula C19H22FNO4S2 B2850410 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine CAS No. 1797262-59-9

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine

Cat. No.: B2850410
CAS No.: 1797262-59-9
M. Wt: 411.51
InChI Key: NKSRIHGCORTYAX-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is a complex organic compound that features both fluorophenyl and phenethylsulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonylation of piperidine with 4-fluorobenzenesulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylsulfonyl chloride
  • Phenethylsulfonyl chloride
  • Piperidine derivatives

Uniqueness

3-((4-Fluorophenyl)sulfonyl)-1-(phenethylsulfonyl)piperidine is unique due to the presence of both fluorophenyl and phenethylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these groups on a piperidine ring enhances its potential for diverse applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-(2-phenylethylsulfonyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4S2/c20-17-8-10-18(11-9-17)27(24,25)19-7-4-13-21(15-19)26(22,23)14-12-16-5-2-1-3-6-16/h1-3,5-6,8-11,19H,4,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSRIHGCORTYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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